molecular formula C10H20N2O2 B14176174 2-(3-Isobutylpiperazin-1-YL)acetic acid

2-(3-Isobutylpiperazin-1-YL)acetic acid

Cat. No.: B14176174
M. Wt: 200.28 g/mol
InChI Key: JVMJRJPCQJPCHW-UHFFFAOYSA-N
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Description

Chemical Structure:
2-(3-Isobutylpiperazin-1-YL)acetic acid (IUPAC name: 2-[3-(2-methylpropyl)piperazin-1-yl]acetic acid) is a piperazine derivative featuring an isobutyl group at the 3-position of the piperazine ring and an acetic acid moiety at the 1-position. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol (exact mass: 214.1681).

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[3-(2-methylpropyl)piperazin-1-yl]acetic acid

InChI

InChI=1S/C10H20N2O2/c1-8(2)5-9-6-12(4-3-11-9)7-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14)

InChI Key

JVMJRJPCQJPCHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN(CCN1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutylpiperazin-1-YL)acetic acid typically involves the reaction of 3-isobutylpiperazine with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New piperazine derivatives with different functional groups.

Scientific Research Applications

2-(3-Isobutylpiperazin-1-YL)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Isobutylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Unique Features Biological/Industrial Relevance
2-(3-Isobutylpiperazin-1-YL)acetic acid C₁₁H₂₂N₂O₂ 3-isobutyl, 1-acetic acid Steric bulk from isobutyl enhances selectivity; acetic acid aids solubility Intermediate for CNS-targeting drugs
2-(Piperazin-1-yl)acetic acid hydrate C₆H₁₂N₂O₂ 1-acetic acid Simpler structure; lacks alkyl substituents Versatile intermediate for bioactive molecules
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid C₁₅H₂₆N₂O₄ tert-Boc, isopropyl, 1-acetic acid Boc group protects amines; used in peptide synthesis Pharmaceutical precursor
2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid C₂₀H₂₂N₂O₃ Diphenylethyl, 3-oxo, 1-acetic acid Diphenylethyl enhances lipophilicity; 3-oxo modifies reactivity Anticancer research
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ Pyridin-3-yl Aromatic pyridine ring enables π-π stacking Reagent in organic synthesis

Key Structural and Functional Differences

a) Substituent Effects on Bioactivity
  • Isobutyl vs. tert-Boc Groups: The isobutyl group in this compound provides moderate steric hindrance, balancing membrane permeability and target binding . In contrast, the tert-Boc group in [(S)-3-(tert-Boc-isopropyl-amino)-piperidin-1-yl]-acetic acid acts as a protective group for amines, enabling selective reactions in multi-step syntheses .
b) Role of the Acetic Acid Moiety
  • The acetic acid group is a common feature in all compared compounds, facilitating hydrogen bonding and ionic interactions. However, its position relative to the piperazine/pyrrolidine ring dictates solubility and metabolic stability. For example:
    • In 2-(Piperazin-1-yl)acetic acid hydrate, the acetic acid is directly attached to the piperazine, making it highly water-soluble but less lipophilic .
    • In 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid, the acetic acid is adjacent to a 3-oxo group, altering its pKa and reactivity .
c) Impact of Aromatic vs. Aliphatic Substituents
  • Aromatic groups (e.g., diphenylethyl, pyridin-3-yl) enhance binding to hydrophobic pockets in enzymes or receptors but may reduce solubility.
  • Aliphatic groups (e.g., isobutyl, tert-Boc) improve metabolic stability and reduce off-target interactions .

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